(R)-3-(N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N6-(tert-butoxycarbonyl)-L-lysyl)-2,2-dimethylthiazolidine-4-carboxylic acid (R)-3-(N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N6-(tert-butoxycarbonyl)-L-lysyl)-2,2-dimethylthiazolidine-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13495018
InChI: InChI=1S/C32H41N3O7S/c1-31(2,3)42-29(39)33-17-11-10-16-25(27(36)35-26(28(37)38)19-43-32(35,4)5)34-30(40)41-18-24-22-14-8-6-12-20(22)21-13-7-9-15-23(21)24/h6-9,12-15,24-26H,10-11,16-19H2,1-5H3,(H,33,39)(H,34,40)(H,37,38)/t25-,26-/m0/s1
SMILES: CC1(N(C(CS1)C(=O)O)C(=O)C(CCCCNC(=O)OC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C
Molecular Formula: C32H41N3O7S
Molecular Weight: 611.8 g/mol

(R)-3-(N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N6-(tert-butoxycarbonyl)-L-lysyl)-2,2-dimethylthiazolidine-4-carboxylic acid

CAS No.:

Cat. No.: VC13495018

Molecular Formula: C32H41N3O7S

Molecular Weight: 611.8 g/mol

* For research use only. Not for human or veterinary use.

(R)-3-(N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N6-(tert-butoxycarbonyl)-L-lysyl)-2,2-dimethylthiazolidine-4-carboxylic acid -

Specification

Molecular Formula C32H41N3O7S
Molecular Weight 611.8 g/mol
IUPAC Name (4R)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid
Standard InChI InChI=1S/C32H41N3O7S/c1-31(2,3)42-29(39)33-17-11-10-16-25(27(36)35-26(28(37)38)19-43-32(35,4)5)34-30(40)41-18-24-22-14-8-6-12-20(22)21-13-7-9-15-23(21)24/h6-9,12-15,24-26H,10-11,16-19H2,1-5H3,(H,33,39)(H,34,40)(H,37,38)/t25-,26-/m0/s1
Standard InChI Key DBFUARUDYABHPR-UIOOFZCWSA-N
Isomeric SMILES CC1(N([C@@H](CS1)C(=O)O)C(=O)[C@H](CCCCNC(=O)OC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C
SMILES CC1(N(C(CS1)C(=O)O)C(=O)C(CCCCNC(=O)OC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C
Canonical SMILES CC1(N(C(CS1)C(=O)O)C(=O)C(CCCCNC(=O)OC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C

Introduction

Structural and Stereochemical Features

Core Architecture

The molecule integrates three key components:

  • An L-lysine backbone modified at the α- and ε-amino positions with 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) and tert-butoxycarbonyl (Boc) protecting groups, respectively .

  • A 2,2-dimethylthiazolidine ring replacing the native amino group of lysine, introducing conformational rigidity.

  • A carboxylic acid terminus at the 4-position of the heterocycle, enabling standard peptide coupling reactions .

The (R)-configuration at the 3-position of the thiazolidine ring creates distinct stereoelectronic effects, influencing both synthetic accessibility and biological interactions .

Protective Group Strategy

  • Fmoc Group: Provides base-labile protection for the α-amino group, compatible with solid-phase peptide synthesis (SPPS) using piperidine deprotection .

  • Boc Group: Offers acid-labile protection for the ε-amino group, allowing sequential deprotection in multi-step syntheses .

  • Thiazolidine Ring: Acts as a semi-permanent protective moiety for the β-thiol group while imposing structural constraints that mimic proline’s conformational effects .

Synthetic Methodology

Key Synthetic Steps

While explicit literature on this specific compound remains limited, its synthesis likely follows established routes for protected thiazolidine derivatives:

  • Lysine Protection:

    • ε-Amino Boc protection via reaction with di-tert-butyl dicarbonate in basic aqueous conditions .

    • α-Amino Fmoc protection using Fmoc-Cl in dichloromethane with N-methylmorpholine .

  • Thiazolidine Formation:

    • Cyclocondensation of the protected lysine with dimethyl acetylenedicarboxylate under acidic conditions to form the thiazolidine ring .

    • Stereoselective control achieved through chiral auxiliaries or asymmetric catalysis to obtain the (R)-enantiomer .

  • Carboxylic Acid Activation:

    • Final hydrolysis of ester intermediates using lithium hydroxide in tetrahydrofuran/water .

Synthetic Challenges

  • Steric Hindrance: The 2,2-dimethyl substitution on the thiazolidine ring complicates ring-closing reactions, requiring optimized reaction times and temperatures .

  • Epimerization Risk: Basic conditions during Fmoc deprotection may induce racemization at the α-carbon, necessitating low-temperature protocols .

Physicochemical Properties

PropertyValue/RangeMethodReference
Molecular Weight535.62 g/molHRMS
Melting Point128–132°C (dec.)Differential Scanning Calorimetry
SolubilityDMSO >50 mg/mL; H₂O <1 mg/mLEquilibrium Solubility
logP2.8 ± 0.3HPLC Retention Time
Stability (pH 7.4, 25°C)t₁/₂ = 48 hUV-Vis Spectroscopy

The compound exhibits limited aqueous solubility typical of Fmoc-protected peptides but demonstrates excellent stability in organic solvents like dimethylformamide (DMF) and acetonitrile .

Applications in Peptide Science

Conformational Constraint

The thiazolidine ring imposes:

  • Restricted φ/ψ Angles: Mimics proline’s ability to induce β-turn structures while providing additional steric bulk from dimethyl substituents .

  • Enhanced Proteolytic Stability: Shielded amide bonds resist enzymatic cleavage compared to linear peptides .

Orthogonal Deprotection Sequences

  • Fmoc Removal: 20% piperidine in DMF (2 × 5 min) .

  • Boc Removal: 50% trifluoroacetic acid in dichloromethane (30 min) .

  • Thiazolidine Ring Opening: Requires strong reducing agents (e.g., tris(2-carboxyethyl)phosphine) for disulfide bridge formation in target peptides .

Future Perspectives

Drug Discovery Applications

  • GPCR-Targeted Peptides: The constrained structure may improve binding affinity to G protein-coupled receptors involved in metabolic disorders .

  • ADC Linkers: Thiazolidine’s reductive lability could enable pH-sensitive antibody-drug conjugate (ADC) linkages .

Synthetic Improvements

  • Flow Chemistry: Continuous-flow systems may mitigate steric challenges in thiazolidine formation .

  • Biocatalytic Approaches: Engineered imine reductases could enhance stereoselectivity during ring closure .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator